molecular formula C15H12N4OS B3050763 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea CAS No. 28492-94-6

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea

Cat. No. B3050763
CAS RN: 28492-94-6
M. Wt: 296.3 g/mol
InChI Key: MUJZVYLTQRFKQA-UHFFFAOYSA-N
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Description

“1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” is a chemical compound that contains an indole moiety . The indole moiety is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of compounds similar to “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” has been reported in the literature . For instance, the synthesis of indole derivatives has been a topic of interest for organic and medicinal chemists . The synthesis of these compounds often involves esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” includes a substituted carbonyl at the second position of the 5-member indoline ring . The molecular formula is C15H12N4OS .


Chemical Reactions Analysis

The chemical reactions of compounds similar to “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” have been studied . For example, treatment with phosphorus pentasulfide can convert the oxo group to a thione .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The study by Sriram et al. (2007) synthesized 15 new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds and evaluated their antimycobacterial activities. The research demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant M. tuberculosis, with one compound showing non-toxicity to Vero cells and substantial mycobacterium load reduction in animal models (Sriram et al., 2007).

Biological Activity and Drug Development

The synthesis and biological evaluation of 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones were discussed by Chaudhary et al. (2022). The study emphasized the antifungal potential of these compounds against human pathogenic fungi and the theoretical calculations supporting their non-linear optical (NLO) properties, molecular stability, and reactivity (Chaudhary et al., 2022).

Antioxidant and Enzyme Inhibitory Properties

Maharramova et al. (2018) explored novel N‐substituted tetrahydropyrimidines based on phenylthiourea, showing inhibitory action against enzymes like acetylcholinesterase and α‐glycosidase. The compounds also exhibited antioxidant activity, indicating their therapeutic potential (Maharramova et al., 2018).

Chemical Synthesis and Structural Analysis

Altukhov's research (2014) focused on the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the potential of 2-oxoindoline derivatives in medicinal chemistry. The study emphasized the structural confirmation through elemental analysis and spectroscopy, and the observed nootropic activity of compounds containing amino acid esters moieties (Altukhov, 2014).

properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJZVYLTQRFKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415306
Record name MS-6640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea

CAS RN

28492-94-6
Record name NSC 118729
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028492946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC118729
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73303
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-6640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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